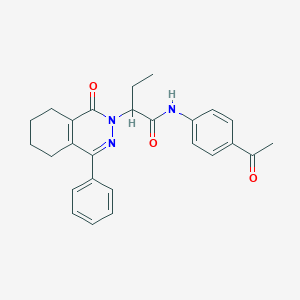![molecular formula C21H19ClN2O6 B271109 2-(2-Chloroanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271109.png)
2-(2-Chloroanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloroanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
The compound has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs to treat various diseases.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloroanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. By inhibiting COX enzymes, the compound reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
In vitro studies have shown that the compound has a high affinity for COX-2 enzymes, which are primarily responsible for the production of prostaglandins in response to inflammation. The compound has been found to be effective in reducing the production of prostaglandins, which results in a reduction in inflammation, pain, and fever. However, the compound has also been found to inhibit COX-1 enzymes, which are responsible for the production of prostaglandins that protect the stomach lining. This inhibition can lead to gastrointestinal side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-Chloroanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate in lab experiments include its high affinity for COX-2 enzymes, making it a potent anti-inflammatory agent. However, the compound's inhibition of COX-1 enzymes can lead to gastrointestinal side effects, which may limit its use in certain experiments.
Direcciones Futuras
For research on 2-(2-Chloroanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate include the development of new drugs based on its structure, the investigation of its potential applications in other fields, such as cancer research, and the exploration of its mechanism of action in greater detail. Additionally, further studies are needed to determine the compound's safety and efficacy in clinical settings.
Métodos De Síntesis
The synthesis of 2-(2-Chloroanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate involves the reaction of 2-chloroaniline with ethyl acetoacetate in the presence of a base. The resulting product is then reacted with 4-(methoxycarbonyl)benzaldehyde and pyrrolidine-3-carboxylic acid to yield the final compound.
Propiedades
Fórmula molecular |
C21H19ClN2O6 |
|---|---|
Peso molecular |
430.8 g/mol |
Nombre IUPAC |
[2-(2-chloroanilino)-2-oxoethyl] 1-(4-methoxycarbonylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H19ClN2O6/c1-29-20(27)13-6-8-15(9-7-13)24-11-14(10-19(24)26)21(28)30-12-18(25)23-17-5-3-2-4-16(17)22/h2-9,14H,10-12H2,1H3,(H,23,25) |
Clave InChI |
IEUYCBWIGPVDOK-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)NC3=CC=CC=C3Cl |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)NC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-(2,4-dichlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271038.png)
![N-{4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271042.png)
![6-bromo-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271045.png)
![6-bromo-2-oxo-N-(1,3-thiazol-2-yl)hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271047.png)
![1-(4-chlorophenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271048.png)
![N-dibenzo[b,d]furan-3-yl-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271049.png)